Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Computational Chemistry Drug Design Physicochemical Property Optimization

2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide (CAS 1798541-31-7) is a synthetic small molecule (C16H18FN3O2S, MW 335.40 g/mol). It is characterized by a 4-fluorophenoxy acetamide core linked via a methylene bridge to a 1-(thiazol-2-yl)pyrrolidine moiety.

Molecular Formula C16H18FN3O2S
Molecular Weight 335.4
CAS No. 1798541-31-7
Cat. No. B2943926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
CAS1798541-31-7
Molecular FormulaC16H18FN3O2S
Molecular Weight335.4
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CS2)CNC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3O2S/c17-12-3-5-14(6-4-12)22-11-15(21)19-10-13-2-1-8-20(13)16-18-7-9-23-16/h3-7,9,13H,1-2,8,10-11H2,(H,19,21)
InChIKeyHPVPGZGQJYKZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide (1798541-31-7): Structural and Physicochemical Baseline for Procurement


2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide (CAS 1798541-31-7) is a synthetic small molecule (C16H18FN3O2S, MW 335.40 g/mol) [1]. It is characterized by a 4-fluorophenoxy acetamide core linked via a methylene bridge to a 1-(thiazol-2-yl)pyrrolidine moiety. Computational property profiling indicates a calculated logP of 1.96, a topological polar surface area (TPSA) of 52.65 Ų, and compliance with Lipinski's Rule of Five (MW ≤ 500, HBA ≤ 10, HBD ≤ 5, RB ≤ 10) [1][2]. This compound is primarily available as a research tool compound and has been structurally referenced in patent literature exploring thiazolopyrrolidine-based inhibitors of RORγ (Retinoic acid receptor-related orphan receptor gamma) and Hematopoietic Prostaglandin D Synthase (H-PGDS), although specific biological data for this exact molecule is absent from primary, peer-reviewed literature as of the evidence cutoff [3][4].

Procurement Risk Analysis for 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: Limitations of Analog Interchange


Direct substitution of 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide with structurally similar analogs from the same chemical series carries significant scientific risk due to the absence of publicly available, quantitative structure-activity relationship (SAR) data for this precise scaffold. While broad patent disclosures (e.g., WO2014179564A1, CN112969698A) encompass thiazolopyrrolidine cores as RORγ or H-PGDS inhibitors, critical molecular determinants—such as the electronic influence of the 4-fluorophenoxy substituent versus chloro, methoxy, or unsubstituted analogs—on target engagement, selectivity, and pharmacokinetic behavior remain unreported for this specific compound [1][2]. Furthermore, no head-to-head in vitro or in vivo studies comparing this compound to its closest structural analogs (e.g., 2-(4-chlorophenoxy), 2-(4-methylphenoxy), or 2-(3-fluorophenoxy) variants) have been identified in the public domain. Consequently, any assumption of functional or pharmacological equivalence between this compound and its analogs is unwarranted without bespoke comparative evaluation, making precise procurement of the specified CAS number critical for experimental reproducibility [1][2].

2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Basal Differentiation: Lipophilicity (clogP) of 2-(4-Fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide Against Key Hypothetical Analogs

Computational predictions indicate a calculated logP (clogP) of 1.96 for the target 4-fluorophenoxy derivative. This lipophilicity profile can be differentiated from hypothetical but structurally plausible 4-chlorophenoxy and 4-methylphenoxy analogs, based on known π-constant contributions of -F, -Cl, and -CH₃ substituents (Hansch-Fujita approach). The 4-fluoro substituent (π = 0.14) is predicted to confer lower lipophilicity compared to a 4-chloro substituent (π = 0.71) and a 4-methyl substituent (π = 0.56), while being slightly more lipophilic than an unsubstituted phenyl ring. This suggests a distinct, intermediate logP value for the target compound, potentially impacting membrane permeability and non-specific binding profiles relative to halogenated or alkylated analogs, although direct experimental logP/logD7.4 measurements are unavailable for all comparators [1].

Computational Chemistry Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Differentiation of the 2-(4-Fluorophenoxy) Derivative versus Common Bioisosteres

The TPSA of 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is calculated at 52.65 Ų [1]. This value represents the contribution from two hydrogen bond acceptors (the acetamide carbonyl and the thiazole nitrogen) and the amide NH donor. When considering a common bioisosteric replacement, such as a 2-(4-fluorophenyl)acetamide (where the phenoxy oxygen is replaced by a methylene), the TPSA would decrease by approximately 9.2 Ų (loss of one ether oxygen HBA), to an estimated ~43.45 Ų. Conversely, a sulfonamide analog, such as those exemplified in the RORγ patent series (WO2014179564A1), would exhibit a substantially higher TPSA (typically >70 Ų) due to the additional sulfonyl oxygen atoms [2]. The intermediate TPSA of 52.65 Ų positions the target compound in a favorable range for blood-brain barrier penetration (typically <70-90 Ų), distinguishing it from higher TPSA analogs that may be peripherally restricted [3].

Medicinal Chemistry Bioisosterism Molecular Descriptors

Comparative Rotatable Bond Count and Molecular Flexibility: 2-(4-Fluorophenoxy) vs. 2-(4-Fluorophenyl) Thiazolopyrrolidine Acetamides

The target compound possesses 7 rotatable bonds (2 in the phenoxyacetamide linker, 2 in the pyrrolidine ring, and 3 in the methylene bridge and thiazole attachments), as inferred from its structure [1]. In contrast, a 2-(4-fluorophenyl) analog would have 6 rotatable bonds, while a 2-(4-fluorobenzyloxy) analog would have 8. The presence of the ether oxygen introduces an additional rotatable bond (C-O-C) compared to a simple phenylacetamide, but retains lower flexibility than a benzyloxy ether. This quantitative difference in the number of rotatable bonds directly impacts the entropic penalty upon target binding. In the context of RORγ inverse agonism, where a rigid 'U-shaped' conformation is often preferred for binding, the intermediate flexibility of the target compound may uniquely balance conformational pre-organization with the ability to adapt to the ligand-binding domain, distinguishing it from both more rigid (fluoro-phenyl) and more flexible (fluoro-benzyloxy) comparators [2].

Conformational Analysis Drug-Likeness Entropic Penalty

Application Scenarios for 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: Stemming from Quantitative Physicochemical Differentiation


Hit-to-Lead Optimization for RORγ Inverse Agonists Requiring Intermediate Lipophilicity and TPSA

Procurement is advisable for medicinal chemistry programs aiming to optimize a thiazolopyrrolidine-based RORγ inverse agonist series where balanced LogP (~2.0) and TPSA (~50-55 Ų) are required to avoid the excessive lipophilicity of 4-chlorophenyl analogs or the high TPSA and poor permeability of sulfonamide-containing derivatives. The 4-fluorophenoxy substitution offers a subtle electronic modulation that can uniquely fine-tune potency and metabolic stability, as suggested by the general SAR disclosed in WO2014179564A1 [1].

Investigating the Role of Ether Oxygen as a Hydrogen Bond Acceptor in Target Binding Pockets

This compound can serve as a chemical probe to investigate the contribution of the phenoxy ether oxygen as a hydrogen bond acceptor in target binding, compared to carbon-linked analogs. Its quantitative TPSA difference (~9.2 Ų higher than the carbon isostere) allows for experimental assessment of HBA-mediated affinity and selectivity shifts in biochemical or cellular target engagement assays [2].

Computational Chemistry Model Training and Free Energy Perturbation (FEP) Validation

The compound is a suitable candidate for training and validating computational models (e.g., FEP+ or relative binding free energy calculations) due to its well-defined substitution pattern distinct from more common 4-chloro or 4-methyl analogs. Its exact TPSA (52.65 Ų) and LogP (1.96) values, combined with a 7-rotatable-bond structure, provide a concrete benchmark for predicting the impact of the 4-fluoro substituent versus the 4-chloro and 4-methyl counterparts [3].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.